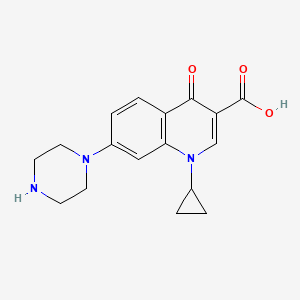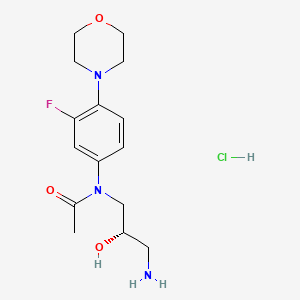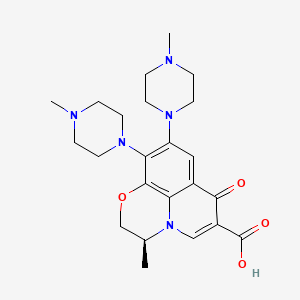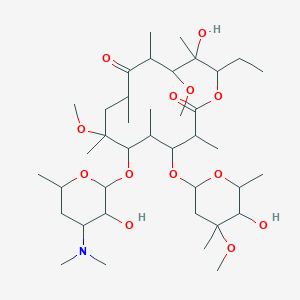
Clarithromycin Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a derivative of the macrolide antibiotic clarithromycin. This impurity is often encountered during the synthesis and production of clarithromycin, a widely used antibiotic for treating various bacterial infections. The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the final pharmaceutical product .
Biochemical Analysis
Biochemical Properties
It is known that it is a derivative of erythromycin, which interacts with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis
Cellular Effects
Given its structural similarity to erythromycin, it may have similar effects on bacterial cells, including inhibition of protein synthesis
Molecular Mechanism
As a derivative of erythromycin, it may bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity E is typically formed during the synthesis of clarithromycin from erythromycin A. The process involves the treatment of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin A oxime, which can further react to form various impurities, including this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves several steps:
Protection of Oxime Hydroxyl: Using 1,1-Diisopropoxy cyclohexane to protect the oxime hydroxyl group.
Selective Protection of Hydroxyl Groups: Using trimethylsilane to selectively protect the hydroxyl groups on the deoxy amino sugar ring.
Methylation: Methylation of the protected compound.
Deprotection and Purification: Removal of protective groups and purification to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Clarithromycin Impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Clarithromycin Impurity E has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the quality control and validation of clarithromycin production.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Biological Studies: Investigated for its potential biological activity and interactions with bacterial ribosomes.
Industrial Applications: Utilized in the study of macrolide antibiotics’ stability and degradation pathways
Mechanism of Action
The mechanism of action of Clarithromycin Impurity E is similar to that of clarithromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis by blocking the translocation of amino acids during translation. This action results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Erythromycin A: The parent compound from which clarithromycin and its impurities are derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Telithromycin: A ketolide antibiotic structurally related to macrolides but with enhanced activity against resistant bacterial strains.
Uniqueness: Clarithromycin Impurity E is unique due to its specific formation pathway during the synthesis of clarithromycin. Its presence and concentration can significantly impact the quality and efficacy of the final pharmaceutical product, making its monitoring and control essential in industrial production .
Properties
CAS No. |
81103-14-2 |
|---|---|
Molecular Formula |
C39H71NO13 |
Molecular Weight |
762.0 g/mol |
IUPAC Name |
(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1 |
InChI Key |
DWRKNXHSSDFLOJ-MQXKPBBZSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
Isomeric SMILES |
CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
Appearance |
White to Off-White Solid |
melting_point |
>255°C (dec.) |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6,11-Di-O-methylerythromycin; 11-O-Methylclarithromycin; USP Clarithromycin Related Compound A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


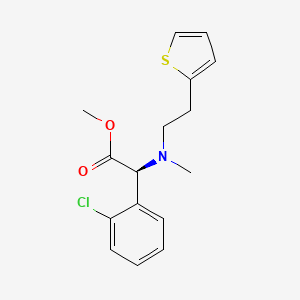


![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
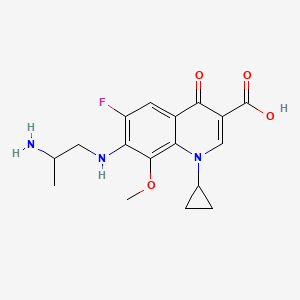
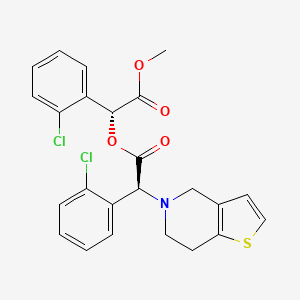
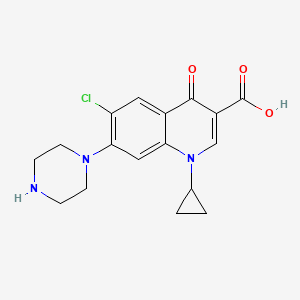
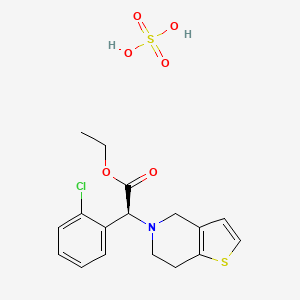
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)
